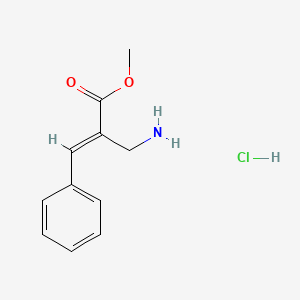

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

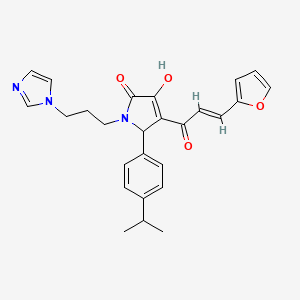

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride (MPAH) is a synthetic compound that has been studied for its potential applications in scientific research. It is an aminomethyl ester of phenylacrylic acid, which is a common building block for many organic compounds. MPAH has been studied for its potential applications in drug delivery, gene therapy, and biochemistry.

Applications De Recherche Scientifique

Cross-Coupling Reactions

Cross-coupling of remote meta-C–H bonds directed by a U-shaped template has been developed, showcasing the utility of similar phenylacrylate derivatives in organic synthesis. The use of mono-protected amino acid ligands for the arylation and methylation of phenolic derivatives demonstrates the compound's potential in facilitating complex chemical transformations (L. Wan et al., 2013).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and evaluated for their anticancer properties. Such studies highlight the application of phenylacrylate derivatives in the development of new chemotherapeutic agents (T. S. Basu Baul et al., 2009).

Corrosion Inhibition

Experimental and theoretical investigations into amine derivatives, including phenylacrylate analogs, have shown significant effectiveness as corrosion inhibitors for mild steel in acidic media. This application is crucial for the protection of industrial machinery and infrastructure (Y. Boughoues et al., 2020).

Methylation Methods

The direct N-monomethylation of aromatic primary amines using methanol, with applications in modifying phenylacrylate derivatives, offers an environmentally friendly and efficient approach to creating a variety of chemical products (Feng Li et al., 2012).

Surface Modification for Microfluidics

Chemical modification techniques for polymers such as PMMA, which involve reactions similar to those with phenylacrylate derivatives, enhance microfluidic device applications. This includes improving device hydrophilicity and functionality for analytical and diagnostic applications (S. Soper et al., 2002).

Propriétés

IUPAC Name |

methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H/b10-7+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCRQWWWZQEEML-HCUGZAAXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1)/CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,10-trimethyl-N-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2954304.png)

![[4-({[4-(Tert-butyl)benzyl]sulfonyl}methyl)-4-hydroxypiperidino][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2954305.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954306.png)

![6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2954307.png)

![6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2954308.png)

![5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B2954310.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2954317.png)

![1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/no-structure.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2954321.png)